![molecular formula C9H9N3O5 B7816832 2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE](/img/structure/B7816832.png)
2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[321]OCTAN-4-ONE is a complex organic compound characterized by its unique bicyclic structure and the presence of a nitro-substituted pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the nitro-substituted pyrazole ring. Common synthetic routes may involve cyclization reactions, nitration, and pyrazole formation under controlled conditions. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE involves its interaction with specific molecular targets and pathways. The nitro-substituted pyrazole ring can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
(2S,5R)-2-(4-amino-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with an amino group instead of a nitro group.
(2S,5R)-2-(4-methyl-1H-pyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(4-NITRO-1H-PYRAZOL-1-YL)-6,8-DIOXABICYCLO[321]OCTAN-4-ONE imparts unique chemical and biological properties, making it distinct from its analogs
Propiedades
IUPAC Name |
(2S,5R)-2-(4-nitropyrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O5/c13-7-1-6(8-4-16-9(7)17-8)11-3-5(2-10-11)12(14)15/h2-3,6,8-9H,1,4H2/t6-,8?,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHTZTGMVZGRMHG-WGQGIHMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2COC(C1=O)O2)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2CO[C@@H](C1=O)O2)N3C=C(C=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
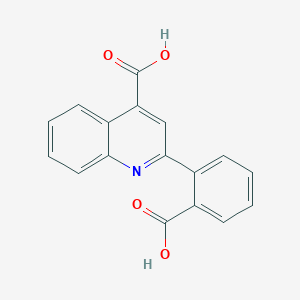
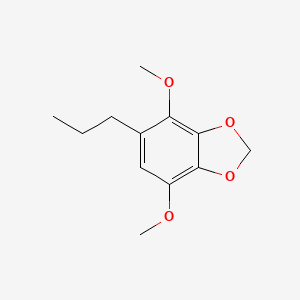
![2-amino-7-(4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B7816761.png)
![1-(Oxazolo[4,5-b]pyridin-2-yl)piperidine-3-carboxylic acid](/img/structure/B7816769.png)
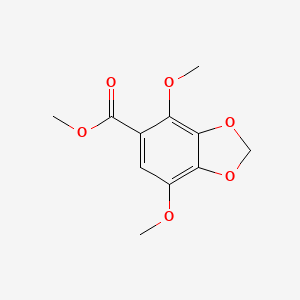
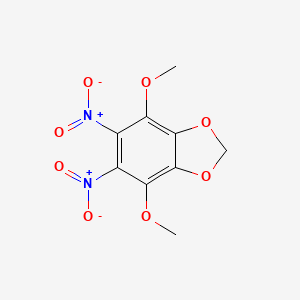
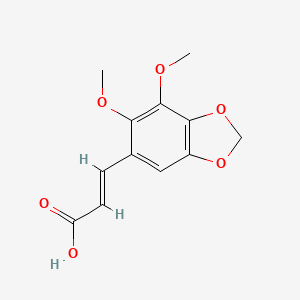
![4,5-DIMETHOXY-6-[(1E)-2-NITROPROP-1-EN-1-YL]-2H-1,3-BENZODIOXOLE](/img/structure/B7816795.png)
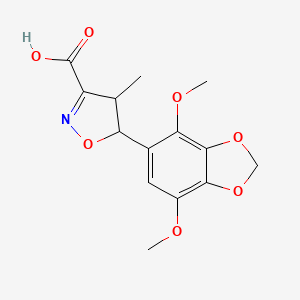
![{5-[(7-METHOXY-2H-1,3-BENZODIOXOL-5-YL)METHYL]-4,5-DIHYDRO-1,2-OXAZOL-3-YL}METHANOL](/img/structure/B7816806.png)
![Ethyl 5-[(4-bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B7816813.png)
![[(2S,3S)-3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-5-OXOTETRAHYDRO-2-FURANYL]METHYL BENZOATE](/img/structure/B7816819.png)
![5-[(4-Bromo-6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carbohydrazide](/img/structure/B7816840.png)
![(2S,5R)-2-(4-methyl-3-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)](/img/structure/B7816849.png)
